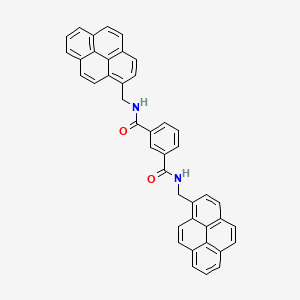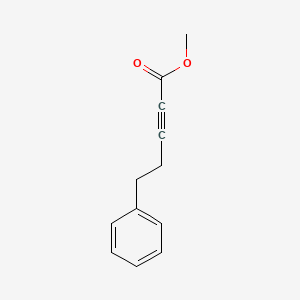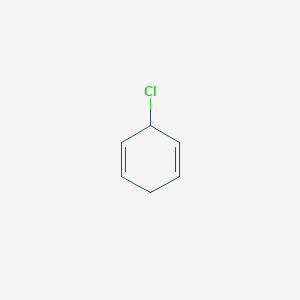
5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene is an organic compound characterized by its unique structure, which includes two bromine atoms and a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene typically involves the bromination of a suitable precursor. One common method is the bromination of 7-(2-methylpropyl)trideca-5,8-diene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a lead compound in drug discovery and development.
Wirkmechanismus
The mechanism of action of 5,9-Dibromo-7-(2-methylpropyl)trideca-5,8-diene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its bromine atoms and alkyl chain may interact with specific molecular targets, potentially affecting enzyme activity or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Tridecadiene: A related compound with a similar carbon backbone but lacking bromine atoms.
5,8-Tridecadiene: Another related compound with a different substitution pattern.
Eigenschaften
CAS-Nummer |
824959-89-9 |
|---|---|
Molekularformel |
C17H30Br2 |
Molekulargewicht |
394.2 g/mol |
IUPAC-Name |
5,9-dibromo-7-(2-methylpropyl)trideca-5,8-diene |
InChI |
InChI=1S/C17H30Br2/c1-5-7-9-16(18)12-15(11-14(3)4)13-17(19)10-8-6-2/h12-15H,5-11H2,1-4H3 |
InChI-Schlüssel |
QCBOZDKVBJWIAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CC(CC(C)C)C=C(CCCC)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,5-Trimethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14222159.png)
![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)


![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)

![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)
![4,6-Di([2,2'-bipyridin]-6-yl)pyrimidin-2(1H)-one](/img/structure/B14222190.png)

![2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B14222202.png)
![1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]-](/img/structure/B14222214.png)
![Piperazine, 1-(5-nitro-2-thienyl)-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14222221.png)
